REACTION_CXSMILES
|
S(Cl)(N=C=O)(=O)=O.C1(CO)C=CC=CC=1.Cl.[CH3:17][CH:18]1[CH2:21][NH:20][CH2:19]1.Cl[S:23]([NH:26][C:27](=[O:36])[O:28][CH2:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)(=[O:25])=[O:24]>C(OC(C)C)(=O)C.C(N(CC)CC)C.C(#N)C>[CH3:17][CH:18]1[CH2:21][N:20]([S:23]([NH:26][C:27](=[O:36])[O:28][CH2:29][C:30]2[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=2)(=[O:24])=[O:25])[CH2:19]1 |f:2.3|
|
Name
|
|
Quantity
|
44.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N=C=O)Cl
|
Name
|
|
Quantity
|
162 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.CC1CNC1
|
Name
|
Intermediate C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50.5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CO
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)NC(OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
360 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred in a 2000 mL 3-neck flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −10˜−5° C
|
Type
|
CUSTOM
|
Details
|
The mixture reacted at −5˜10° C.
|
Type
|
CUSTOM
|
Details
|
<2% (after 1 hour at 0° C.)
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
commercially available or prepared
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with acetic acid and pH
|
Type
|
CUSTOM
|
Details
|
The mixture was separated
|
Type
|
WASH
|
Details
|
the aqueous phase was washed with isopropyl acetate (500 ml)
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
washed with 10% brine (2×120 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the filter cake washed with isopropyl acetate (30 ml)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(C1)S(=O)(=O)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |